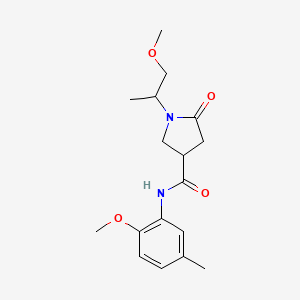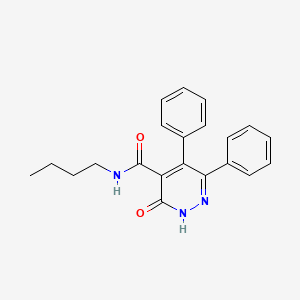![molecular formula C12H12ClF3N2O3 B4845367 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide, commonly known as CF3DHPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DHPG is a derivative of 2-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a neurotransmitter that plays a crucial role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
CF3DHPG has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent and selective agonist of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors, which are involved in synaptic plasticity, learning, and memory. CF3DHPG has been used to study the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
CF3DHPG acts as a positive allosteric modulator of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors, which enhances the activity of these receptors. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers various signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
CF3DHPG has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DHPG enhances the activity of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors in a concentration-dependent manner. In vivo studies have shown that CF3DHPG can improve cognitive function in animal models of Alzheimer's disease and stroke. CF3DHPG has also been shown to have neuroprotective effects in animal models of epilepsy and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
CF3DHPG has several advantages for lab experiments. It is a potent and selective agonist of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors, which allows for precise modulation of these receptors. CF3DHPG is also stable and can be easily synthesized and purified. However, CF3DHPG has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
CF3DHPG has significant potential for future research in various fields. Some possible future directions include:
1. Development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptor agonists based on CF3DHPG.
2. Investigation of the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors in various neurological and psychiatric disorders using CF3DHPG.
3. Development of new therapeutic strategies based on CF3DHPG for the treatment of neurological and psychiatric disorders.
4. Investigation of the physiological and pathological roles of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors in different brain regions using CF3DHPG.
5. Development of new imaging techniques based on CF3DHPG for the visualization of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors in vivo.
Conclusion
In conclusion, CF3DHPG is a promising compound with potential applications in various fields, particularly neuroscience research. CF3DHPG acts as a positive allosteric modulator of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide receptors, which enhances the activity of these receptors and triggers various signaling pathways involved in synaptic plasticity, learning, and memory. CF3DHPG has several advantages for lab experiments, including its potency and selectivity, but also has some limitations. Further research is needed to fully understand the potential of CF3DHPG and its derivatives for future therapeutic strategies.
Propriétés
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O3/c13-9-3-2-7(6-8(9)12(14,15)16)18-11(21)10(20)17-4-1-5-19/h2-3,6,19H,1,4-5H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAWRWCAZXXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCCO)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-hydroxypropyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
![3-[(2-{[4-(acetylamino)benzoyl]amino}-3-phenylacryloyl)amino]benzoic acid](/img/structure/B4845329.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)
![1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4845339.png)


![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B4845357.png)

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)